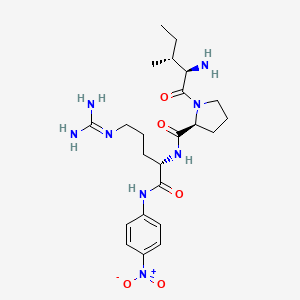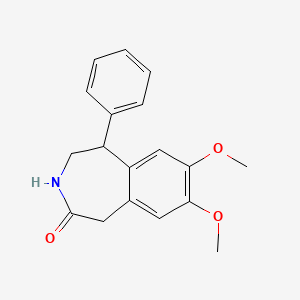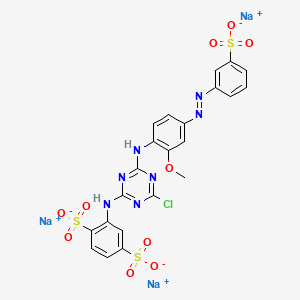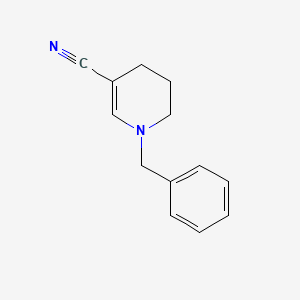![molecular formula C17H16Cl2O2 B14453397 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene CAS No. 74706-18-6](/img/no-structure.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated pentenyl group attached to a phenoxybenzene moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene typically involves the reaction of 5,5-dichloropent-4-en-1-ol with 4-phenoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or chlorinated groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or dechlorinated products.
Substitution: Formation of substituted phenoxybenzene derivatives.
Applications De Recherche Scientifique
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Similar Compounds:
2,5-Dichloropent-1-ene: Shares the dichlorinated pentenyl group but lacks the phenoxybenzene moiety.
(E)-prop-1-en-1-ylbenzene: Contains a similar enyl group but differs in the overall structure and functional groups.
Uniqueness: this compound is unique due to its combination of a dichlorinated pentenyl group and a phenoxybenzene moiety. This structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propriétés
| 74706-18-6 | |
Formule moléculaire |
C17H16Cl2O2 |
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
1-(5,5-dichloropent-4-enoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C17H16Cl2O2/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-12H,4-5,13H2 |
Clé InChI |
BYBDXJRBVAZYNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







